2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds. It includes a quinazoline group, which is a type of nitrogen-containing heterocycle often found in drugs . It also contains a tetrahydrofuran group, a type of ether that is commonly used as a solvent .
Molecular Structure Analysis
The compound’s structure suggests it could have multiple sites of reactivity, including the carbonyl groups and the sulfur atom. These could potentially form bonds with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbonyl groups could be reduced, or the sulfur atom could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carbonyl and ether could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
Compounds with structures related to the query compound have been investigated for their antimicrobial potential. For instance, derivatives of quinazolinone and thiazolidinone have shown promising in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). These findings highlight the potential of structurally similar compounds in addressing microbial resistance issues.
Antitumor Activity
Research has also explored the antitumor properties of compounds within this chemical family. For example, imidazotetrazines derivatives have demonstrated curative activity against L-1210 and P388 leukemia in preclinical models, suggesting a possible application in cancer therapy (Stevens et al., 1984). This aligns with the ongoing search for more effective and specific antitumor agents.
Synthesis and Characterization
The synthesis and characterization of new quinazolines as potential antimicrobial agents have been a focal point of research, with studies detailing the chemical processes involved in creating these compounds and assessing their biological activities (Desai, Shihora, & Moradia, 2007). Such research is crucial for the development of novel therapeutic agents.
Pharmacological Properties
Studies on compounds similar to the query chemical have also investigated their pharmacological properties, including anti-inflammatory effects. For example, peripheral benzodiazepine receptor ligands have shown in vivo anti-inflammatory properties, which could be beneficial in the treatment of inflammation-related diseases (Torres et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4S/c1-15(2)27-23(31)17-7-10-20-21(12-17)28-25(29(24(20)32)13-19-4-3-11-33-19)34-14-22(30)16-5-8-18(26)9-6-16/h5-10,12,15,19H,3-4,11,13-14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPZNJRVYVHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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